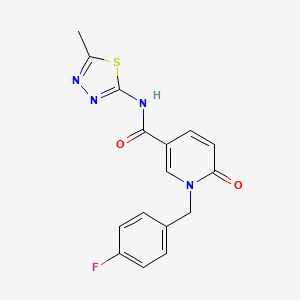

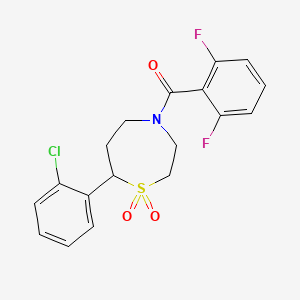

![molecular formula C15H9NO3 B2664217 5H-Isoindolo[2,1-a][3,1]benzoxazine-5,11(6aH)-dione CAS No. 59514-99-7](/img/structure/B2664217.png)

5H-Isoindolo[2,1-a][3,1]benzoxazine-5,11(6aH)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5H-Isoindolo[2,1-a][3,1]benzoxazine-5,11(6aH)-dione is a complex organic compound . It is a tetracyclic condensed structure containing an annelated isoindole fragment . This compound is widely distributed in nature and has a broad spectrum of biological activity .

Synthesis Analysis

The synthesis of 5H-Isoindolo[2,1-a][3,1]benzoxazine-5,11(6aH)-dione involves single stage reactions of 2-formylbenzoic acids with substituted 2-(1-aminoalkyl)phenols and 2-amino-phenylcarbinols . This reaction gives a novel series of isomeric isoindolobenzoxazinones . The reaction of equimolar amounts of reagents in refluxing toluene with a catalytic amount of p-toluenesulfonic acid and azeotropic distillation of water gives the tetracyclic 10H-isoindolo .Molecular Structure Analysis

The molecular structure of 5H-Isoindolo[2,1-a][3,1]benzoxazine-5,11(6aH)-dione has been studied using X-ray analysis . The structure contains 27 Carbon atoms, 19 Hydrogen atoms, 1 Nitrogen atom, and 2 Oxygen atoms .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 5H-Isoindolo[2,1-a][3,1]benzoxazine-5,11(6aH)-dione are complex. The reactions involve the use of 2-formylbenzoic acids and binucleophiles containing at least one primary amino group .Physical And Chemical Properties Analysis

The physical and chemical properties of 5H-Isoindolo[2,1-a][3,1]benzoxazine-5,11(6aH)-dione include a molecular formula of C27H19NO2, an average mass of 389.445 Da, and a monoisotopic mass of 389.141571 Da .Scientific Research Applications

Synthesis Techniques and Structures :5H-Isoindolo[2,1-a][3,1]benzoxazine-5,11(6aH)-dione and its derivatives have been synthesized through various methods. For instance, optimal conditions were developed for the synthesis of this compound through the reaction of substituted 2-formylbenzoic acids with anthranilic acid, resulting in derivatives with different structures. The bifolded structure of certain derivatives was also investigated (Gromachevskaya et al., 2013).

Reactions and Derivatives :The compound participates in various reactions leading to the formation of diverse derivatives. For example, the synthesis of isoindolo[2,1-a]quinoline derivatives led to the creation of multiple related heterocycles. These include derivatives like 11b,12-dihydro-5H-isoindolo[2,1-b][2]benzazepine-7,13-dione, showcasing the compound's versatility in forming complex structures (Ishihara et al., 1990).

properties

IUPAC Name |

6aH-isoindolo[2,3-a][3,1]benzoxazine-5,11-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9NO3/c17-13-9-5-1-2-6-10(9)14-16(13)12-8-4-3-7-11(12)15(18)19-14/h1-8,14H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYCKFJSUAHYDLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3N(C2=O)C4=CC=CC=C4C(=O)O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 5-[(E)-(tert-butylimino)methyl]-4-chloro-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B2664134.png)

![3-[2-(4-Chlorophenyl)ethyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one](/img/structure/B2664136.png)

![2-(ethylamino)-3-[(1E)-(ethylimino)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2664146.png)

![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(tetrahydrofuran-3-yl)methanone](/img/structure/B2664149.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2664150.png)

![Methyl 2-{[(benzyloxy)carbonyl]amino}-3-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)propanoate](/img/structure/B2664152.png)

![Octahydropyrido[3,4-b][1,4]oxazine-6-carboxylic acid tert-butylester](/img/no-structure.png)

![2-(6-oxopyridazin-1(6H)-yl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2664156.png)